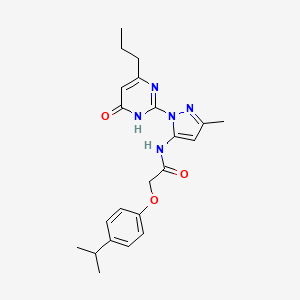

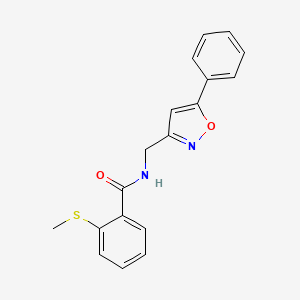

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, paper describes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. This method is solvent-free and efficient, indicating that similar techniques could potentially be applied to the synthesis of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the X-ray structure characterization of antipyrine derivatives, which are structurally related to benzamides. The study includes Hirshfeld surface analysis and DFT calculations, which are important tools for understanding intermolecular interactions and molecular stability. These methods could be used to analyze the molecular structure of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that modify their structure and biological properties. While the papers do not specifically discuss the chemical reactions of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide," they do provide insights into the reactivity of similar compounds. For example, paper describes the condensation and cyclocondensation reactions of 2-hydroxy benzoic acid derivatives, which could be relevant to the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their application as drugs. Paper explores the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which is influenced by their physical properties and non-covalent interactions. These properties are also likely to be important for "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide" and can be studied using similar approaches.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds, including some that are structurally related to 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, were found to possess significant antiviral activities against the H5N1 subtype of the influenza A virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Applications

Another study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of benzamide derivatives in anticancer therapy (Ravinaik et al., 2021).

Photophysical Properties

Research on the synthesis and photophysical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including compounds with functional groups similar to 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, reveals their potential for applications in fluorescent materials. These compounds showed promising properties for use in optical materials and sensors due to their excited state intra-molecular proton transfer (ESIPT) pathway, leading to dual emission characteristics (Padalkar et al., 2011).

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-23-17-10-6-5-9-15(17)18(21)19-12-14-11-16(22-20-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEGFMMCYFSIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2539040.png)

![(2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2539043.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)